N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide
Description
N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide is a compound that features a unique combination of an adamantane core and a thiophene ring The adamantane structure is known for its rigidity and stability, while the thiophene ring is a sulfur-containing heterocycle that imparts various chemical properties
Properties
Molecular Formula |
C19H27NOS |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H27NOS/c1-18(2,16-3-4-22-11-16)12-20-17(21)19-8-13-5-14(9-19)7-15(6-13)10-19/h3-4,11,13-15H,5-10,12H2,1-2H3,(H,20,21) |
InChI Key |
CWQHHVUPJLNVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CSC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with an amine derivative containing the thiophene ring. The process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common methods include:
Catalytic Amidation: Utilizing catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid and facilitate the formation of the amide bond.
Non-Catalytic Amidation: Direct reaction of adamantane-1-carboxylic acid with the amine derivative under elevated temperatures and the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified thiophene derivatives.
Substitution Products: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides stability and rigidity, while the thiophene ring can interact with various biological targets. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
N-[2-methyl-2-(thiophen-3-yl)propyl]adamantane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Exhibits similar thiophene-based structure but differs in its functional groups and biological activities.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate: Contains a tricyclic core similar to adamantane but with different substituents and applications.
By comparing these compounds, the unique combination of the adamantane core and thiophene ring in this compound can be appreciated for its potential in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
